molecular formula C12H14N4O3S B10898220 1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide

1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10898220
M. Wt: 294.33 g/mol
InChI Key: WEEMAQILDJGPRZ-UHFFFAOYSA-N
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Description

    Starting Materials: Ethylating agents such as ethyl iodide.

    Reaction Conditions: The reaction is typically performed in the presence of a base like sodium hydride to promote nucleophilic substitution.

  • Attachment of the Sulfamoylphenyl Group:

      Starting Materials: 4-sulfamoylphenyl chloride.

      Reaction Conditions: This step often requires a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an aprotic solvent such as dichloromethane.

  • Formation of the Carboxamide Group:

      Starting Materials: Carboxylic acid derivatives and amines.

      Reaction Conditions: The reaction is typically carried out under dehydrating conditions using reagents like thionyl chloride or carbodiimides.

  • Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the ethyl group and the sulfamoylphenyl group. The final step involves the formation of the carboxamide group.

    • Formation of the Pyrazole Ring:

        Starting Materials: Hydrazine and an appropriate β-diketone.

        Reaction Conditions: The reaction is usually carried out in an acidic medium at elevated temperatures to facilitate cyclization.

    Chemical Reactions Analysis

    Types of Reactions: 1-Ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    • Oxidation:

        Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

        Products: Oxidized derivatives, potentially altering the functional groups on the pyrazole ring or the sulfamoylphenyl group.

    • Reduction:

        Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

        Products: Reduced forms of the compound, possibly affecting the carboxamide group.

    • Substitution:

        Reagents: Halogenating agents or nucleophiles.

        Products: Substituted derivatives, where specific functional groups are replaced by others.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate in acidic or basic medium.

      Reduction: Lithium aluminum hydride in anhydrous ether.

      Substitution: Halogenating agents like bromine in the presence of a catalyst.

    Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

    Scientific Research Applications

    1-Ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    • Chemistry:

      • Used as a building block in the synthesis of more complex molecules.
      • Studied for its reactivity and stability under various conditions.
    • Biology:

      • Investigated for its potential as an enzyme inhibitor.
      • Explored for its interactions with biological macromolecules.
    • Medicine:

      • Potential therapeutic agent for conditions involving inflammation or cancer.
      • Studied for its pharmacokinetic and pharmacodynamic properties.
    • Industry:

      • Utilized in the development of new materials with specific properties.
      • Applied in the formulation of specialty chemicals.

    Mechanism of Action

    The mechanism by which 1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These may include:

    • Enzyme Inhibition:

      • The compound may bind to the active site of enzymes, blocking their activity.
      • This can lead to downstream effects on metabolic pathways.
    • Receptor Modulation:

      • It may interact with cellular receptors, altering signal transduction pathways.
      • This can influence cellular responses such as proliferation or apoptosis.

    Comparison with Similar Compounds

    • 1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide.
    • N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide.
  • Comparison:

    • The presence of the ethyl group in 1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide may enhance its lipophilicity and membrane permeability.
    • Differences in the position of substituents on the pyrazole ring can affect the compound’s reactivity and biological activity.
  • Properties

    Molecular Formula

    C12H14N4O3S

    Molecular Weight

    294.33 g/mol

    IUPAC Name

    2-ethyl-N-(4-sulfamoylphenyl)pyrazole-3-carboxamide

    InChI

    InChI=1S/C12H14N4O3S/c1-2-16-11(7-8-14-16)12(17)15-9-3-5-10(6-4-9)20(13,18)19/h3-8H,2H2,1H3,(H,15,17)(H2,13,18,19)

    InChI Key

    WEEMAQILDJGPRZ-UHFFFAOYSA-N

    Canonical SMILES

    CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N

    Origin of Product

    United States

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